N-propylpiperidine-4-carboxamide hydrochloride
Overview
Description
“N-propylpiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . Its average mass is 206.713 Da and its monoisotopic mass is 206.118591 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h8,10H,2-7H2,1H3,(H,11,12);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Labelling
- Ropivacaine hydrochloride monohydrate, a local anesthetic agent currently under investigation, is synthesized using N-propylpiperidine-4-carboxamide hydrochloride as a key intermediate. The synthesis involves a palladium-mediated reaction and is essential in creating radiolabelled versions of the anesthetic for tracking and research purposes (Sahlberg, 1987).
Cancer Research
- A QSAR (Quantitative Structure–Activity Relationship) study of 2‐(1‐propylpiperidin‐4‐yl)‐1H‐benzimidazole‐4‐carboxamide revealed its potential as a poly(ADP‐ribose) polymerase inhibitor for cancer treatment. This research emphasizes the importance of molecular descriptors in predicting the activity of such compounds in cancer therapy (Riahi et al., 2008).
Insect Repellent Research
- This compound derivatives have been studied as novel insect repellents. Electrophysiological studies show that these compounds can inhibit mosquito odorant receptors, suggesting their potential as more effective alternatives to traditional repellents like DEET (Grant et al., 2020).
Antiviral Research
- N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, related to this compound, have been synthesized and evaluated for potential HIV treatment. Their inhibitory activities against cell-cell fusion highlight their significance in antiviral research (Weng et al., 2011).
Safety and Hazards
The safety information for “N-propylpiperidine-4-carboxamide hydrochloride” indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
N-propylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWZQQSHLWFSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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